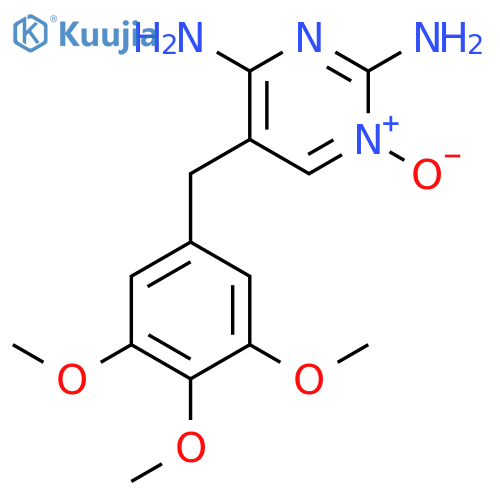Cas no 27653-68-5 (Trimethoprim N-oxide)

Trimethoprim N-oxide 化学的及び物理的性質
名前と識別子
-
- 2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 1-oxide
- Trimethoprim N-oxide 1
- 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine 1-oxide
- Trimethoprim 1-N-oxide
- Trimethoprim N-oxide
- Trimethoprim 1-oxide
- 1-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine
- HY-100644
- A876879
- Trimethoprim-3-N-oxide
- 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine 1-oxide; Trimethoprim 1-Oxide
- CFX36LL429
- UNII-CFX36LL429
- 2,4-Pyrimidinediamine, 5-((3,4,5-trimethoxyphenyl)methyl)-, 1-oxide
- CS-0019881
- 1-NO-Trimethoprim
- 27653-68-5
-
- インチ: InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-18(19)14(16)17-13(9)15/h5-7,19H,4H2,1-3H3,(H3,15,16,17)
- InChIKey: XAYZHNKZSZREPH-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=CC(=C1OC)OC)CC2=CN(C(=N)N=C2N)O
計算された属性
- せいみつぶんしりょう: 306.13300
- どういたいしつりょう: 306.13280507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- PSA: 118.08000
- LogP: 2.45350
Trimethoprim N-oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T797535-10mg |
Trimethoprim 1-N-Oxide |
27653-68-5 | 10mg |
$ 1464.00 | 2023-09-05 | ||
| A2B Chem LLC | AF38822-10mg |
Trimethoprim N-oxide 1 |
27653-68-5 | 10mg |
$1542.00 | 2024-04-20 | ||
| ChemScence | CS-0019881-1mg |
Trimethoprim N-oxide |
27653-68-5 | 1mg |
$140.0 | 2022-04-27 | ||
| TRC | T797535-1mg |
Trimethoprim 1-N-Oxide |
27653-68-5 | 1mg |
$ 187.00 | 2023-09-05 | ||
| A2B Chem LLC | AF38822-1mg |
Trimethoprim N-oxide 1 |
27653-68-5 | >98.00% | 1mg |
$253.00 | 2024-04-20 | |
| MedChemExpress | HY-100644-1mg |
Trimethoprim N-oxide |
27653-68-5 | 1mg |
¥1400 | 2022-05-18 |
Trimethoprim N-oxide 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
Trimethoprim N-oxideに関する追加情報
Research Brief on Trimethoprim N-oxide (CAS: 27653-68-5): Recent Advances and Applications
Trimethoprim N-oxide (CAS: 27653-68-5) is a metabolite of the widely used antibiotic trimethoprim, which belongs to the diaminopyrimidine class of antimicrobial agents. Recent studies have shed light on its unique pharmacological properties, metabolic pathways, and potential therapeutic applications. This research brief aims to summarize the latest findings related to Trimethoprim N-oxide, focusing on its chemical characteristics, biological activities, and emerging roles in drug development.
One of the key areas of interest in recent research is the metabolic transformation of trimethoprim into Trimethoprim N-oxide. Studies have demonstrated that this oxidation process is mediated by cytochrome P450 enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs). The metabolite exhibits reduced antibacterial activity compared to its parent compound, but its role in drug-drug interactions and pharmacokinetics has garnered significant attention. For instance, Trimethoprim N-oxide has been identified as a potential biomarker for assessing trimethoprim metabolism in clinical settings.
In addition to its metabolic significance, Trimethoprim N-oxide has been investigated for its unique chemical properties. Recent structural analyses using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have revealed distinct conformational changes upon N-oxidation, which may influence its binding affinity to target proteins. These findings have important implications for the design of novel derivatives with improved pharmacological profiles.
Another promising avenue of research involves the potential therapeutic applications of Trimethoprim N-oxide beyond its antimicrobial effects. Preliminary studies suggest that it may exhibit anti-inflammatory and immunomodulatory properties, possibly through the modulation of cytokine production and immune cell function. These findings open new possibilities for repurposing Trimethoprim N-oxide in the treatment of inflammatory and autoimmune diseases.
Recent advancements in analytical techniques have also facilitated the detection and quantification of Trimethoprim N-oxide in complex biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as the gold standard for its analysis, enabling precise measurements in pharmacokinetic studies. These methodological improvements are critical for understanding the metabolite's distribution, elimination, and potential accumulation in patients receiving trimethoprim therapy.
In conclusion, Trimethoprim N-oxide (CAS: 27653-68-5) represents a fascinating subject of study in the field of chemical biology and pharmaceutical sciences. Its dual role as a metabolic product and a potential therapeutic agent underscores the complexity of drug metabolism and the importance of investigating drug metabolites. Future research should focus on elucidating its mechanistic pathways, exploring its therapeutic potential, and optimizing analytical methods for its detection. These efforts will contribute to a deeper understanding of trimethoprim pharmacology and may lead to the development of novel therapeutic strategies.
27653-68-5 (Trimethoprim N-oxide) 関連製品
- 121936-22-9(2,4-Pyrimidinediamine,5-[[3-methoxy-4-(2-propen-1-yloxy)phenyl]methyl]-)
- 5355-16-8(Diaveridine)
- 13094-49-0(2,4,6-Pyrimidinetriamine,5-[3-(4-aminophenoxy)propyl]-)
- 192314-93-5(Iclaprim)
- 103360-29-8(2,4-Pyrimidinediamine,5-[[3-iodo-4-(1-methylethoxy)phenyl]methyl]-)
- 27653-67-4(Trimethoprim 3-oxide)
- 6981-18-6(Ormetoprim Standard)
- 118252-37-2(Phenol,2-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxy-)
- 118252-38-3(Phenol,3-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxy-)
- 738-70-5(trimethoprim)




